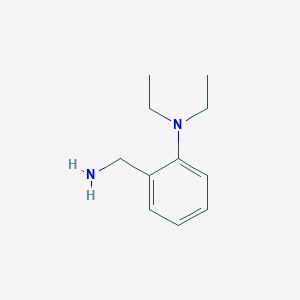

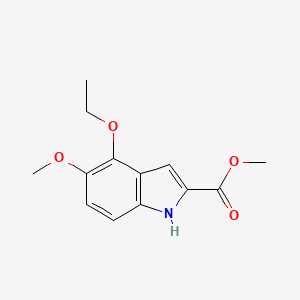

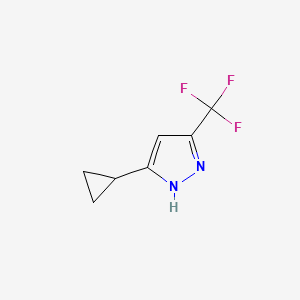

![molecular formula C17H27N3O2 B1278153 叔丁基4-{4-[(甲基氨基)甲基]苯基}哌嗪-1-羧酸酯 CAS No. 681508-91-8](/img/structure/B1278153.png)

叔丁基4-{4-[(甲基氨基)甲基]苯基}哌嗪-1-羧酸酯

描述

The compound "Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a carboxylate group. Piperazine derivatives are known for their biological activity and are often used as intermediates in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a methylamino group suggests potential for interaction with biological systems .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions, starting from simple precursors. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Other methods include condensation reactions , modified Bruylants approaches , and nucleophilic substitution reactions . These methods yield key intermediates for further chemical transformations, with varying degrees of complexity and yield.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which often adopts a chair conformation. The spatial arrangement of substituents around the piperazine ring can influence the overall molecular conformation and, consequently, the biological activity of the compound. For instance, the crystal structure of a related compound showed that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecule are indicative of its three-dimensional shape . Single crystal X-ray diffraction data is commonly used to confirm the molecular structure .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. These reactions include further amination, acylation, sulfonation, and substitution reactions . The reactivity of these compounds makes them versatile intermediates in the synthesis of more complex molecules, such as pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl and carboxylate groups can affect the compound's solubility in organic solvents. The intermolecular interactions, such as hydrogen bonding and π-π stacking, can contribute to the stability and crystallinity of the compound . Density functional theory (DFT) calculations, along with spectroscopic methods like NMR and IR, are often used to predict and confirm these properties .

科学研究应用

化学合成和结构分析

使用各种化学过程合成了叔丁基4-{4-[(甲基氨基)甲基]苯基}哌嗪-1-羧酸酯及其衍生物。例如,使用改良的Bruylants方法制备了叔丁基4-[4-(4-氟苯基)-2-甲基丁-3-炔-2-基]哌嗪-1-羧酸酯,突出了其立体阻塞和新颖的化学性质,这在药理学上具有重要意义 (Gumireddy et al., 2021)。同样,叔丁基4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯是生物活性苯并咪唑化合物的重要中间体,通过低成本的氨化过程合成 (Liu Ya-hu, 2010)。

晶体学和分子结构

这些化合物的晶体和分子结构已经得到广泛研究。例如,叔丁基4-(5-(3-氟苯基)-1,2,4-噁二唑-3-基)哌嗪-1-羧酸酯的晶体结构使用光谱方法和单晶X射线衍射数据表征,揭示了其三维结构 (Sanjeevarayappa et al., 2015)。

防腐性能

研究还关注这些化合物在工业环境中的应用。例如,叔丁基4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在酸性环境中对碳钢表现出显著的防腐行为,表现出高的抑制效率和对金属表面的强吸附 (Praveen et al., 2021)。

生物活性

已对叔丁基4-{4-[(甲基氨基)甲基]苯基}哌嗪-1-羧酸酯的一些衍生物进行了生物活性研究。例如,合成了叔丁基4-(2-乙氧基-2-氧乙基)-哌嗪-1-羧酸酯及其肼衍生物,并对其抗多种微生物的活性进行了测试,显示出中等的抗菌和抗真菌活性 (Kulkarni et al., 2016)。

安全和危害

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

tert-butyl 4-[4-(methylaminomethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-7-5-14(6-8-15)13-18-4/h5-8,18H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERAVZPFPZKVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428173 | |

| Record name | tert-Butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate | |

CAS RN |

681508-91-8 | |

| Record name | tert-Butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

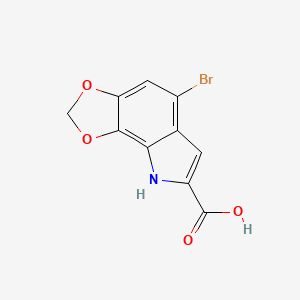

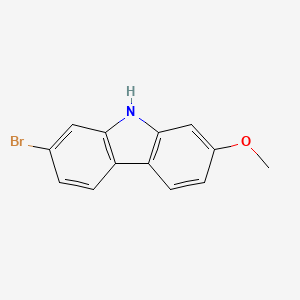

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)

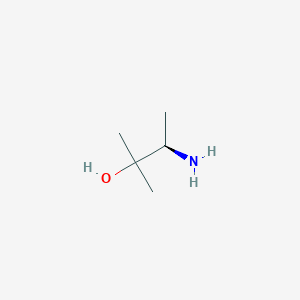

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)